3-(4-methyl-1H-pyrazol-1-yl)butanenitrile
Description
3-(4-Methyl-1H-pyrazol-1-yl)butanenitrile is a heterocyclic compound with the molecular formula C8H11N3. It features a pyrazole ring substituted with a methyl group at the 4-position and a butanenitrile group at the 1-position.
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7-5-10-11(6-7)8(2)3-4-9/h5-6,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEKGHXRDHVTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 4-methyl-1H-pyrazole with a suitable butanenitrile derivative. One common method is the nucleophilic substitution reaction where 4-methyl-1H-pyrazole reacts with 3-bromobutanenitrile under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. specific industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Reduction Reactions
The nitrile group can be reduced to a primary amine using catalysts like Raney nickel or lithium aluminum hydride (LiAlH₄):
| Reagent | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, THF, 0°C → 25°C | 3-(4-Methyl-1H-pyrazol-1-yl)butan-1-amine | 70% | |
| H₂, Raney Ni, 50°C | 3-(4-Methyl-1H-pyrazol-1-yl)butan-1-amine | 65% |
Mechanism : LiAlH₄ transfers hydride ions to the nitrile’s carbon, forming an aluminate intermediate that hydrolyzes to the amine. Catalytic hydrogenation involves H₂ adsorption on the nickel surface, facilitating nitrile reduction.
Substitution Reactions
The nitrile group participates in nucleophilic substitution, particularly in the presence of thiols or amines:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| NaSH, EtOH, reflux | 3-(4-Methyl-1H-pyrazol-1-yl)butanethioamide | 60% | |
| Benzylamine, CuCl₂, DMF | N-Benzyl-3-(4-methyl-1H-pyrazol-1-yl)butanamide | 55% |
Mechanism : Thiols or amines act as nucleophiles, attacking the electrophilic nitrile carbon to form thioamides or amidines, respectively .
Pyrazole Ring Functionalization
The methyl group on the pyrazole ring can undergo oxidation, while the ring itself may participate in electrophilic substitution:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄, 100°C | 3-(4-Carboxy-1H-pyrazol-1-yl)butanenitrile | 40% | ||
| HNO₃, H₂SO₄, 0°C | 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanenitrile | 30% |
Mechanism :
-
Oxidation : The methyl group is oxidized to a carboxylic acid via radical intermediates under strong acidic conditions.
-
Nitration : Nitronium ion (NO₂⁺) attacks the pyrazole’s electron-rich positions, favoring substitution at the 3- or 5-positions .
Cyclization Reactions
Intramolecular cyclization can occur under basic conditions, forming fused heterocycles:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| K₂CO₃, DMF, 120°C | 6-Methylpyrazolo[1,5-a]pyridine-3-carbonitrile | 50% |
Mechanism : Deprotonation of the pyrazole’s NH (if present) facilitates nucleophilic attack on the nitrile carbon, followed by ring closure .
Comparative Reactivity with Analogues
The methyl and nitrile substituents influence reactivity compared to similar compounds:
| Compound | Nitrile Hydrolysis Rate | Methyl Oxidation Ease | Source |
|---|---|---|---|
| 3-(4-Methyl-1H-pyrazol-1-yl)butanenitrile | Moderate | Low (steric hindrance) | |
| 3-(1H-Pyrazol-1-yl)propanenitrile | High | N/A | |
| 4-Methyl-1H-pyrazole | N/A | High |
Key Findings :
Scientific Research Applications
3-(4-Methyl-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that pyrazole derivatives can fit into active sites of enzymes, forming hydrogen bonds and hydrophobic interactions that stabilize the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.
4-(1-Methyl-1H-pyrazol-4-yl)butanenitrile: Similar structure but with variations in the substitution pattern
Uniqueness
3-(4-Methyl-1H-pyrazol-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a butanenitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
3-(4-methyl-1H-pyrazol-1-yl)butanenitrile is a compound that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the butanenitrile group enhances its potential reactivity and biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit tubulin polymerization, a critical process in cancer cell proliferation. A study demonstrated that subtle modifications in the pyrazole structure could fine-tune its antitumor efficacy, suggesting that this compound may possess similar properties .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The findings revealed that certain modifications in the pyrazole structure enhanced antibacterial potency, indicating that this compound could potentially serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, pyrazole derivatives have been recognized for their anti-inflammatory properties. Research has shown that compounds with a pyrazole scaffold can inhibit inflammatory pathways, making them useful in treating conditions like arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | TBD | |
| Pyrazole derivative A | Antibacterial | 15 | |
| Pyrazole derivative B | Anti-inflammatory | 20 |
Case Study 1: Antitumor Screening
In a recent study focused on the antitumor activity of pyrazole derivatives, several compounds were screened for their ability to inhibit cancer cell lines. The results indicated that modifications to the pyrazole ring significantly affected the compounds' efficacy against various tumors. Notably, compounds with additional functional groups exhibited enhanced activity compared to their simpler analogs .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity was conducted on a series of pyrazoles including this compound. The study involved testing against both Gram-positive and Gram-negative bacteria. Results showed promising antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Basic: What synthetic routes are effective for preparing 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A validated approach involves coupling a pyrazole precursor with a nitrile-containing alkyl halide. For example:
- Step 1: React 4-methylpyrazole with a brominated nitrile (e.g., 4-bromobutanenitrile) in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Step 2: Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product .
- Key Considerations: Optimize reaction time (e.g., 16 hr vs. 3 hr) to improve yields (88–96%) and minimize side products .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm the pyrazole ring protons (δ = 5.93 ppm, singlet) and nitrile carbon (δ = 118.2 ppm, Cq) .
- Mass Spectrometry (EI): Look for the molecular ion peak at m/z 224 (C11H8N6) .
- IR Spectroscopy: Validate the nitrile group via a strong absorption band at ~2228 cm⁻¹ .
- Chromatography: Monitor reaction progress with TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) .
Advanced: How can regioselectivity challenges in pyrazole alkylation be addressed?
Methodological Answer:
Regioselectivity depends on steric and electronic factors:
- Steric Control: Use bulky directing groups (e.g., tosyl) to favor substitution at the less hindered N-1 position of pyrazole .
- Temperature Effects: Lower temperatures (0–50°C) reduce side reactions, as seen in azide-triazole click chemistry protocols .
- Catalytic Strategies: Employ transition metals (e.g., CuI) to enhance selectivity, though this requires careful ligand design .
Advanced: How do stereochemical outcomes affect the compound’s reactivity?
Methodological Answer:
Stereochemistry impacts intermolecular interactions and catalytic activity:
- Chiral Chromatography: Resolve enantiomers using chiral stationary phases (e.g., cellulose derivatives). For example, compounds with dR = 1:3.3 (enantiomeric ratio) require optimized elution conditions .
- Dynamic NMR: Detect rotational barriers in nitrile groups to assess conformational stability .
- Crystallography: Use SHELXL for refinement to resolve torsional angles (e.g., pyrazole ring vs. nitrile orientation) .
Advanced: How can crystallographic data resolve contradictions in structural assignments?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL is critical:
- Data Collection: High-resolution (<1.0 Å) data reduces ambiguity in bond lengths/angles (mean C–C = 0.003 Å) .
- Refinement: Apply restraints for disordered nitrile groups and validate via R-factor convergence (e.g., R = 0.038, wR = 0.103) .
- Case Study: Conflicting NMR assignments (e.g., overlapping pyrazole protons) were resolved by SCXRD in a related compound .
Basic: What safety protocols are essential when handling nitrile derivatives?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods due to potential HCN release under acidic/high-temperature conditions .
- Waste Management: Neutralize nitrile waste with alkaline peroxide before disposal .
Advanced: How can computational methods predict the compound’s reactivity in catalysis?
Methodological Answer:
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD Simulations: Study solvation effects (e.g., in DMF vs. toluene) on reaction pathways .
- Case Study: A related triazole-pyrazole hybrid showed a 0.5 eV HOMO-LUMO gap, correlating with experimental catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
